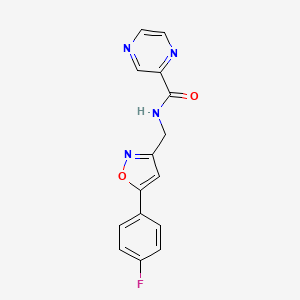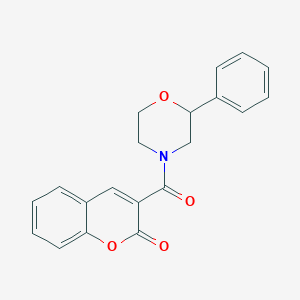
3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many natural products and pharmaceuticals. It also contains a phenylmorpholine group, which is often found in drugs and other bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The chromen-2-one group is a bicyclic structure with a fused benzene and pyran ring, while the phenylmorpholine group contains a phenyl ring attached to a morpholine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group in the chromen-2-one moiety could be involved in nucleophilic addition reactions, while the phenylmorpholine group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group could increase its polarity, while the phenyl rings could contribute to its hydrophobicity .Scientific Research Applications
Synthetic Protocols and Chemical Properties
Coumarins, including structures similar to "3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one," serve as core structures in secondary metabolites with significant pharmacological importance. The synthetic protocols for such compounds have been reviewed, highlighting methods like Suzuki coupling reactions for the synthesis of biaryl, which then undergoes lactonization, and reactions involving Michael acceptors with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).
Environmental Purification and Energy Generation
The photocatalytic applications of graphitic carbon nitride (g-C3N4) based nanocomposites for environmental purification and energy generation have been explored, indicating potential uses in photoreduction of CO2, water splitting, and contaminant removal. These studies underscore the importance of modifying semiconductors like g-C3N4 to enhance their efficiency, which could be relevant for derivatives of "3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one" (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).
Exploration of Biological Activities
Coumarins and their derivatives exhibit a broad spectrum of biological activities, including antioxidant, anticancer, and antimicrobial effects. The chemical attributes of the 2H-chromen-2-one core contribute to these properties, making them subjects of interest for pharmaceutical research. The review by Torres et al. (2014) provides insights into the synthesis, structural modification strategies, and the antioxidant activities of coumarins, which could be applicable to the study of "3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one" derivatives for potential therapeutic uses (Torres et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-phenylmorpholine-4-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(16-12-15-8-4-5-9-17(15)25-20(16)23)21-10-11-24-18(13-21)14-6-2-1-3-7-14/h1-9,12,18H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYBEQOXLOPLIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

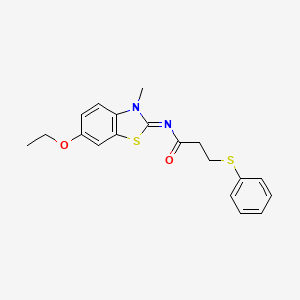
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2877856.png)
![7-chloro-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2877857.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2877858.png)
![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2877860.png)

![2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877866.png)
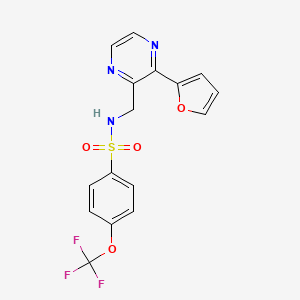
![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2877868.png)
![N-(sec-butyl)-3-[2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2877869.png)
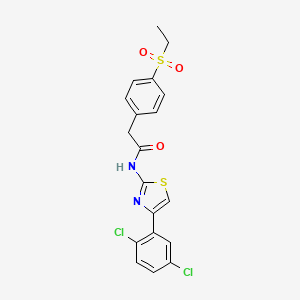

![Methyl 2-(1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2877876.png)
